tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate
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Overview
Description
tert-Butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate: is a chemical compound with the molecular formula C₉H₁₄N₂O₄. It is known for its role in organic synthesis and as a building block in various chemical reactions. This compound is characterized by its tert-butyl carbamate group attached to a pyrrolidinone ring, making it a versatile intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidinone derivative. One common method is the reaction of tert-butyl carbamate with 2,5-dioxopyrrolidin-3-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and as a protecting group for amines .
Biology: In biological research, this compound is used in the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands. Its ability to form stable carbamate linkages makes it valuable in drug design .
Medicine: In medicine, this compound derivatives are explored for their potential therapeutic properties. They are investigated for use in treatments for various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as an intermediate in the synthesis of polymers, agrochemicals, and other high-value products .
Mechanism of Action
The mechanism of action of tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties for amines.
tert-Butyl N-methylcarbamate: Another carbamate derivative with different reactivity.
tert-Butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate: A closely related compound with similar structural features.
Uniqueness: this compound is unique due to its combination of a tert-butyl carbamate group and a pyrrolidinone ring. This structure imparts specific reactivity and stability, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)10-5-4-6(12)11-7(5)13/h5H,4H2,1-3H3,(H,10,14)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNLCKRUARJETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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